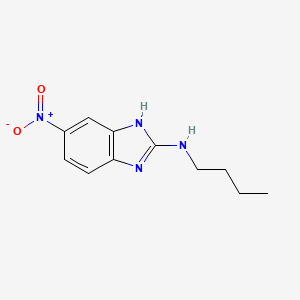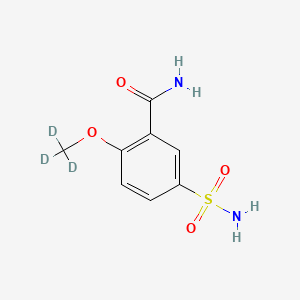
Dpp-4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipeptidyl peptidase-4 inhibitor 2 (Dpp-4-IN-2) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, these compounds help to increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon secretion, thereby improving blood glucose control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of DPP-4 inhibitory peptides can involve enzymatic hydrolysis using proteases such as neutral protease, alkaline protease, bromelain, papain, and ginger protease .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Dpp-4-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dpp-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating glucose metabolism and its potential effects on other biological pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve blood glucose control by inhibiting DPP-4
Industry: Employed in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
Dpp-4-IN-2 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which enhances insulin secretion, reduces glucagon secretion, and ultimately improves blood glucose control .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Dpp-4-IN-2 include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique in its specific chemical structure and its particular binding affinity to the DPP-4 enzyme. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, potentially offering distinct therapeutic advantages or side effect profiles .
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |
InChI Key |
AMLAVNFTULBNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















